An In-depth Technical Guide to N,2-dimethylcyclohexan-1-amine: Physicochemical Properties, Synthesis, and Applications
An In-depth Technical Guide to N,2-dimethylcyclohexan-1-amine: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,2-dimethylcyclohexan-1-amine, a substituted secondary alicyclic amine, represents a valuable molecular scaffold in organic synthesis and medicinal chemistry. Its structural features, including chirality and the presence of a secondary amine, make it a versatile building block for the development of novel chemical entities. This technical guide provides a comprehensive overview of the physical and chemical properties of N,2-dimethylcyclohexan-1-amine, delving into its stereochemistry, synthesis, and spectroscopic characterization. Furthermore, this document outlines detailed experimental protocols, discusses the compound's reactivity, and explores its potential applications, particularly within the realm of drug discovery and development.
Introduction and Molecular Structure
N,2-dimethylcyclohexan-1-amine is a cyclic amine characterized by a cyclohexane ring bearing a methyl group at the 2-position and a methylamino group at the 1-position. The presence of two stereocenters at these positions gives rise to multiple stereoisomers, a critical consideration for its application in stereoselective synthesis and pharmacology. The general structure is as follows:
Molecular Formula: C₈H₁₇N Molecular Weight: 127.23 g/mol CAS Number (HCl salt): 101257-67-4
The amine's basicity, a consequence of the lone pair of electrons on the nitrogen atom, and the steric environment created by the methyl substituents, are key determinants of its chemical reactivity.[1] Cyclohexylamine derivatives are prevalent in a wide array of biologically active compounds, serving as crucial components in the development of pharmaceuticals and agrochemicals.[1]
Stereoisomerism
N,2-dimethylcyclohexan-1-amine possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring. This results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers:
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(1R,2R)-N,2-dimethylcyclohexan-1-amine and (1S,2S)-N,2-dimethylcyclohexan-1-amine (the trans isomers)
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(1R,2S)-N,2-dimethylcyclohexan-1-amine and (1S,2R)-N,2-dimethylcyclohexan-1-amine (the cis isomers)
The cis and trans diastereomers exhibit distinct physical and chemical properties due to the different spatial arrangements of the methyl and methylamino groups. The cyclohexane ring in these isomers will adopt chair conformations to minimize steric strain, with the substituents occupying either axial or equatorial positions. The relative stability of these conformers influences the overall energy and reactivity of each stereoisomer.
Physical and Chemical Properties
Experimentally determined physical properties for N,2-dimethylcyclohexan-1-amine are not extensively reported in the literature. However, properties can be estimated based on data from structurally similar compounds. For context, data for the related isomers, trans-N,N'-dimethylcyclohexane-1,2-diamine and N,N-dimethylcyclohexylamine, are provided.
Table 1: Physical Properties of N,2-dimethylcyclohexan-1-amine and Related Compounds
| Property | N,2-dimethylcyclohexan-1-amine (Predicted/Estimated) | trans-N,N'-Dimethylcyclohexane-1,2-diamine | N,N-Dimethylcyclohexylamine |
| Molecular Formula | C₈H₁₇N | C₈H₁₈N₂ | C₈H₁₇N |
| Molecular Weight | 127.23 g/mol | 142.24 g/mol [2] | 127.23 g/mol [3] |
| Boiling Point | ~160-170 °C (at 760 mmHg) | 78-80 °C (at 18 mmHg)[2] | 158-159 °C (lit.)[3][4] |
| Density | ~0.85-0.87 g/mL at 25 °C | 0.902 g/mL at 25 °C (lit.)[2] | 0.849 g/mL at 25 °C (lit.)[3][4] |
| Refractive Index (n²⁰/D) | ~1.45-1.46 | 1.472 (lit.)[2] | 1.454 (lit.)[3] |
| pKa (of conjugate acid) | ~10.5-11.0 | Not available | 10.72[4] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water. | Slightly soluble in water. | Slightly soluble in water (10 g/L at 20 °C).[4] |
Basicity and Reactivity
As a secondary amine, N,2-dimethylcyclohexan-1-amine is a weak base and readily forms salts with acids. The nitrogen lone pair also makes it a competent nucleophile, allowing it to participate in a variety of chemical transformations. Common reactions include:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Further alkylation on the nitrogen atom to yield tertiary amines.
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Salt Formation: Protonation by acids to form ammonium salts.
The reactivity can be influenced by the steric hindrance provided by the methyl groups on both the nitrogen and the adjacent carbon of the cyclohexane ring.
Synthesis of N,2-dimethylcyclohexan-1-amine
The most direct and widely used method for the synthesis of N,2-dimethylcyclohexan-1-amine is the reductive amination of 2-methylcyclohexanone with methylamine. This one-pot reaction proceeds through the formation of an intermediate imine (or enamine), which is then reduced in situ to the final secondary amine.
Experimental Protocol: Reductive Amination
This protocol provides a generalized procedure for the synthesis of N,2-dimethylcyclohexan-1-amine. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) is particularly effective as it selectively reduces the iminium ion in the presence of the ketone starting material.
Materials:
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2-Methylcyclohexanone
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Methylamine (as a solution in a solvent like THF or as a hydrochloride salt)
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Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent (e.g., Sodium triacetoxyborohydride, H₂/Pd-C)
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Methanol (or another suitable solvent)
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Acetic acid (catalyst)
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Diethyl ether or Dichloromethane (for extraction)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hydrochloric acid (for salt formation, if desired)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexanone (1.0 eq) in methanol.
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Amine Addition: Add methylamine (1.1-1.5 eq). If using methylamine hydrochloride, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) may be required to liberate the free amine.
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Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate imine formation.
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Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Then, add sodium cyanoborohydride (1.2-1.5 eq) portion-wise to control any effervescence.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed.
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Workup:
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Carefully quench the reaction by the slow addition of water.
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Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
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Add water and basify the mixture with a suitable base (e.g., NaOH or K₂CO₃) to a pH > 10.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
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Purify the crude N,2-dimethylcyclohexan-1-amine by distillation under reduced pressure or by column chromatography on silica gel.
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Self-Validation and Causality: The use of a slight excess of the amine and reducing agent ensures complete conversion of the limiting ketone. The acidic catalyst is crucial for accelerating the dehydration step in imine formation. The final basic workup is necessary to deprotonate the amine product, rendering it soluble in the organic extraction solvent.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
As a secondary amine, N,2-dimethylcyclohexan-1-amine is expected to exhibit the following characteristic IR absorptions:
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N-H Stretch: A single, weak to medium intensity band in the region of 3300-3500 cm⁻¹. This distinguishes it from primary amines (two bands) and tertiary amines (no band in this region).
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C-H Stretch: Strong bands just below 3000 cm⁻¹ due to the sp³ C-H bonds of the cyclohexane ring and methyl groups.
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N-H Bend: A band in the region of 1560-1640 cm⁻¹, though this can sometimes be weak.
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C-N Stretch: A weak to medium band in the 1020-1250 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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N-H Proton: A broad singlet that can appear over a wide chemical shift range (typically δ 0.5-5.0 ppm). Its position is concentration and solvent-dependent. This peak will disappear upon shaking the sample with D₂O.
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N-Methyl Protons: A singlet or doublet (if coupled to the N-H proton) around δ 2.2-2.6 ppm, integrating to three protons.
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C-Methyl Protons: A doublet around δ 0.8-1.0 ppm, integrating to three protons, coupled to the adjacent C-H on the cyclohexane ring.
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Cyclohexane Protons: A complex series of multiplets in the upfield region (δ 1.0-2.5 ppm). The proton on the carbon bearing the amino group (C1) would be expected to be the most downfield of the ring protons.
¹³C NMR:
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C1 (Carbon attached to Nitrogen): Expected to be in the range of δ 50-65 ppm.
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C2 (Carbon with Methyl Group): Expected in the range of δ 30-40 ppm.
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N-Methyl Carbon: A signal around δ 30-40 ppm.
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C-Methyl Carbon: A signal in the upfield region, around δ 15-25 ppm.
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Other Cyclohexane Carbons: Signals in the range of δ 20-40 ppm.
Mass Spectrometry (MS)
In mass spectrometry, N,2-dimethylcyclohexan-1-amine, with a molecular weight of 127.23 g/mol , will exhibit an odd-numbered molecular ion peak (M⁺) at m/z = 127, consistent with the "nitrogen rule." Common fragmentation patterns for cyclic amines include the loss of alkyl groups and cleavage of the ring. A prominent fragment would likely be observed from alpha-cleavage, resulting in the loss of a propyl radical from the ring, leading to a fragment ion at m/z = 84.
Applications in Drug Development and Research
While specific applications of N,2-dimethylcyclohexan-1-amine are not extensively documented, its structural motifs are of significant interest in medicinal chemistry.
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Scaffold for Biologically Active Molecules: The cyclohexylamine framework is a key component in numerous therapeutic agents. The N-methyl and C-methyl substitutions can be used to fine-tune properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1]
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Chiral Ligands in Asymmetric Synthesis: Chiral diamines and amino alcohols based on the cyclohexane scaffold are widely used as ligands in asymmetric catalysis to produce enantiomerically pure compounds, which is a critical aspect of modern drug development.[5]
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Intermediate for Complex Syntheses: As a functionalized building block, it can serve as a starting point for the synthesis of more complex molecules, including potential drug candidates for neurological disorders, analgesics, and antidepressants.[1] For example, arylcyclohexylamines are known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists.
Safety and Handling
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Hazards: Likely to be corrosive and may cause severe skin burns and eye damage. It may be harmful if swallowed or inhaled.
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Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
N,2-dimethylcyclohexan-1-amine is a structurally interesting secondary amine with significant potential as a building block in organic synthesis and medicinal chemistry. Its synthesis is readily achievable through reductive amination, and its stereochemical complexity offers opportunities for the development of stereoselective processes and chiral molecules. While detailed experimental data for this specific compound is sparse, this guide provides a robust framework based on the properties of closely related analogs, offering valuable insights for researchers and drug development professionals working with this class of compounds. Further investigation into the specific properties and applications of its individual stereoisomers is warranted and represents a promising area for future research.
References
-
PubChemLite. 101257-67-4 (C8H17N). [Link]
-
A2Z Chemicalz. Exploring the Versatile Applications of n methylcyclohexanamine in Chemical Industries. [Link]
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Organic Syntheses. N,N-Dimethylcyclohexylamine. [Link]
-
ChemSynthesis. N,N-Dimethylcyclohexylamine. [Link]
Sources
- 1. 1-N,2-N-dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 551074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-N,N -Dimethylcyclohexane-1,2-diamine 97 67579-81-1 [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. N,N-Dimethylcyclohexylamine CAS#: 98-94-2 [m.chemicalbook.com]
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